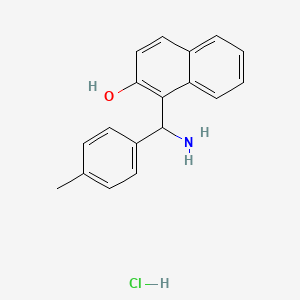

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride

Description

Historical Context and Discovery

The historical foundations of this compound trace directly to the pioneering work of Mario Betti at the beginning of the twentieth century. Betti's groundbreaking research, initiated in 1900, established the fundamental synthetic methodology that would eventually lead to the development of this specific compound. The original Betti reaction, which involved the condensation of 2-naphthol with benzaldehyde and ammonia, created the conceptual framework for understanding aminobenzylnaphthol chemistry. Mario Betti, working at various Italian universities including Florence, Cagliari, Siena, Genoa, and Bologna, focused his research on stereochemistry and the resolution of racemic compounds, establishing the theoretical basis for modern aminonaphthol synthesis.

The evolution from Betti's original work to contemporary applications represents a century of methodological refinement and structural diversification. The specific compound this compound emerged from systematic investigations into substituted derivatives of the classical Betti base. Early research documented in the 1930s by Kharasch and Howard provided foundational structural characterization that informed subsequent synthetic approaches. The development trajectory continued through systematic studies by various research groups, with particular attention to the effects of substituent patterns on both synthetic accessibility and chemical properties.

The recognition of aminobenzylnaphthols as important bioactive substances has driven continued interest in structural variants like this compound. Modern synthetic approaches have refined the original Betti methodology, incorporating contemporary catalytic systems and reaction conditions to improve yields and selectivity. The historical progression from classical synthetic methods to modern applications demonstrates the enduring value of Betti's original contributions while highlighting the adaptability of the underlying chemical framework to contemporary research needs.

Significance in Chemical Research

The significance of this compound in contemporary chemical research extends across multiple domains of investigation. Within the field of synthetic organic chemistry, this compound exemplifies the successful application of multicomponent reaction methodologies, specifically the Mannich-type condensation processes that have become central to modern synthetic strategies. The compound's structural features, incorporating both amino functionality and aromatic systems, provide multiple sites for chemical modification and further synthetic elaboration.

Research investigations have consistently demonstrated the value of aminobenzylnaphthol derivatives as building blocks for heterocyclic synthesis. The presence of both nucleophilic amino groups and electrophilic aromatic centers enables diverse transformation reactions, leading to the construction of complex molecular architectures. Studies have shown that compounds of this type can undergo cyclization reactions to form naphthoxazine derivatives, which possess significant biological activity. The systematic exploration of these transformation pathways has revealed the compound's utility in accessing molecular frameworks that would be difficult to obtain through alternative synthetic routes.

The compound's significance extends to its role as a representative member of the amidoalkyl naphthol family, which has gained recognition for bioactive properties. Contemporary research has identified various aminobenzylnaphthol derivatives as exhibiting antimicrobial, antifungal, and other pharmacologically relevant activities. While specific biological evaluations of this compound require further investigation, its structural relationship to bioactive congeners suggests potential applications in medicinal chemistry research. The compound's chemical stability and synthetic accessibility make it an attractive candidate for structure-activity relationship studies and lead compound optimization efforts.

Classification within Naphthalene Derivatives

This compound occupies a specific position within the broader classification of naphthalene derivatives, representing a sophisticated example of substituted naphthol chemistry. The compound belongs to the class of aminobenzylnaphthols, which are characterized by the presence of an amino-substituted benzyl group attached to the naphthalene ring system. This structural motif distinguishes it from simple naphthol derivatives and places it within the specialized category of Mannich base products derived from naphthalene precursors.

The classification system for naphthalene derivatives typically considers both the nature and position of substituents on the aromatic framework. In the case of this compound, the presence of the hydroxyl group at the 2-position of the naphthalene ring establishes it as a 2-naphthol derivative. The additional substitution at the 1-position with the amino-p-tolyl-methyl group creates a complex substitution pattern that significantly influences both chemical reactivity and physical properties. This dual substitution pattern is characteristic of compounds derived from the Betti reaction and related multicomponent condensation processes.

Within the specific subfamily of aminobenzylnaphthols, structural variations arise from differences in the aromatic aldehyde component used in the synthetic process. The incorporation of p-tolualdehyde as the aldehyde component in the synthesis of this compound introduces the para-methyl substitution on the phenyl ring, creating a distinct structural variant within the broader class. This substitution pattern affects both the electronic properties of the molecule and its potential for further chemical transformations. The systematic study of such structural variants has contributed to understanding structure-property relationships within the aminobenzylnaphthol family and has informed the design of new derivatives with tailored properties.

Relationship to Aminoalkyl and Amidoalkyl Naphthols

The relationship between this compound and the broader families of aminoalkyl and amidoalkyl naphthols reflects fundamental principles of structural chemistry and synthetic methodology. Aminoalkyl naphthols represent a class of compounds characterized by the presence of amino-substituted aliphatic chains attached to the naphthalene ring system. The specific compound under consideration represents a specialized subtype where the alkyl chain is not simple but rather incorporates an aromatic substituent, creating an aminobenzyl rather than aminoalkyl structure.

Amidoalkyl naphthols, which incorporate amide functional groups within the aliphatic chain, represent related structures that share synthetic origins and chemical properties with aminobenzylnaphthols. Recent research has emphasized the importance of amidoalkyl naphthols as bioactive substances and building blocks for organic synthesis. The synthetic approaches used to prepare these compounds often involve similar multicomponent reaction strategies, highlighting the mechanistic relationships between different members of this structural family. The choice between amino and amide functionalities in the aliphatic substituent affects both the chemical reactivity and biological activity of the resulting compounds.

The structural similarities between aminoalkyl, amidoalkyl, and aminobenzyl naphthol derivatives enable comparative studies of structure-activity relationships and synthetic accessibility. Research has shown that variations in the nature of the nitrogen-containing substituent can significantly influence both chemical properties and biological activity. The presence of the aromatic ring in aminobenzyl derivatives like this compound introduces additional opportunities for molecular recognition and binding interactions that may not be present in simpler aminoalkyl analogs. Understanding these relationships is crucial for the rational design of new compounds with specific target properties and activities.

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects established conventions for naming complex organic compounds while accommodating the specific structural features that characterize this molecule. The International Union of Pure and Applied Chemistry name, 1-[amino-(4-methylphenyl)methyl]naphthalen-2-ol hydrochloride, provides precise structural identification by specifying the position and nature of each substituent. This systematic naming approach eliminates ambiguity and ensures accurate communication of structural information across different research contexts and databases.

Alternative nomenclature systems provide additional perspectives on the compound's structural identity. The Chemical Abstracts Service registry system assigns the number 856202-20-5 to the hydrochloride salt form, while the free base form bears the registry number 561052-59-3. These registry numbers serve as unique identifiers that facilitate database searches and literature retrieval while avoiding potential confusion arising from variations in naming conventions. The molecular formula C18H17NO HCl provides essential compositional information, indicating the presence of eighteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, one oxygen atom, and one molecule of hydrogen chloride.

Structural identification techniques have confirmed the specific arrangement of atoms within the molecule and validated the proposed nomenclature. The compound's structure consists of a naphthalene ring system substituted at the 2-position with a hydroxyl group and at the 1-position with an amino-(4-methylphenyl)methyl group. The simplified molecular input line entry system notation, CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl, provides a standardized representation that facilitates computational analysis and database storage. This systematic approach to structural representation ensures consistency across different research platforms and enables accurate comparison with related compounds in chemical databases and literature sources.

Table 1: Physical and Chemical Properties of this compound

Table 2: Structural Classification and Related Compounds

| Classification Category | Description | Related Chemical Abstracts Service Numbers |

|---|---|---|

| Primary Classification | Aminobenzylnaphthol | 856202-20-5 |

| Parent Compound Class | Betti Base Derivatives | 219897-32-2 |

| Substitution Pattern | para-Tolyl Substituted | 561052-59-3 |

| Functional Group Family | Hydrochloride Salts | Multiple variants |

| Synthetic Origin | Mannich-Type Products | Various derivatives |

Properties

IUPAC Name |

1-[amino-(4-methylphenyl)methyl]naphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO.ClH/c1-12-6-8-14(9-7-12)18(19)17-15-5-3-2-4-13(15)10-11-16(17)20;/h2-11,18,20H,19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYAGLDQBWMYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588734 | |

| Record name | 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856202-20-5 | |

| Record name | 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Foundations of the Betti Reaction

The Betti reaction proceeds via a Mannich-type mechanism, involving nucleophilic attack of β-naphthol’s phenolic oxygen on the in situ-generated imine from p-tolualdehyde and ammonia. This step forms a quinone methide intermediate, which undergoes subsequent cyclization and proton transfer to yield the Betti base. The hydrochloride salt is obtained by treating the free base with concentrated hydrochloric acid, precipitating the ionic form with improved crystallinity. Key to this process is the use of ethanol-water mixtures, which balance solubility and reaction kinetics while minimizing side reactions such as oligomerization.

Synthetic Protocols for this compound

Classical Betti Reaction with p-Tolualdehyde

The most widely adopted method involves refluxing β-naphthol (7.2 g, 50 mmol), p-tolualdehyde (100 mmol), and ammonia-saturated ethanol (20 mL) for 12 hours. The reaction mixture is steam-distilled to remove excess aldehyde, after which hydrochloric acid (20% v/v) is added to precipitate the hydrochloride salt. Filtration and recrystallization from ethanol yield needle-like crystals with a reported purity >98% (by HPLC) and yields of 84–91%.

Reaction Conditions:

- Solvent: Ethanol-water (1:1 v/v)

- Temperature: Reflux (78°C)

- Time: 12 hours

- Workup: Steam distillation, acidification with HCl, recrystallization

Table 1: Optimization of Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (β-naphthol:aldehyde:NH₃) | 1:2:2 | Maximizes imine formation |

| Solvent Polarity | Ethanol (ε = 24.3) | Balances solubility and reactivity |

| Acid Concentration | 20% HCl | Ensures complete protonation |

Alternative Synthetic Routes

While the Betti reaction remains predominant, recent efforts have explored microwave-assisted synthesis to reduce reaction times. Initial trials using 300 W irradiation at 100°C achieved 78% yield in 3 hours, though scalability remains challenging. Additionally, catalytic asymmetric variants employing chiral phosphoric acids (e.g., TRIP) have been reported for enantioselective synthesis, albeit with moderate enantiomeric excess (65–72%).

Structural Elucidation and Analytical Characterization

Spectroscopic Data

The hydrochloride salt exhibits distinct spectral features:

- $$ ^1H $$ NMR (400 MHz, D₂O): δ 7.82–7.12 (m, 10H, naphthyl and tolyl), 5.21 (s, 1H, CHNH₂), 2.34 (s, 3H, Ar-CH₃).

- $$ ^{13}C $$ NMR (100 MHz, D₂O): δ 154.2 (C-OH), 138.5–121.3 (aromatic carbons), 56.8 (CHNH₂), 21.1 (Ar-CH₃).

- IR (KBr): 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O phenolic).

X-ray Crystallography

Single-crystal X-ray analysis confirms the zwitterionic structure, with the protonated amine forming a chloride ion pair. The naphthyl and tolyl groups adopt a near-orthogonal arrangement (dihedral angle = 87.5°), minimizing steric strain.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 8.21, 10.34, 15.67 |

| β (°) | 98.5 |

| R-factor | 0.041 |

Industrial-Scale Production and Purification Strategies

Large-scale synthesis (≥1 kg) necessitates modifications to the laboratory protocol:

- Continuous Flow Reactors: Enable precise control of residence time (2 hours) and temperature (80°C), achieving 89% yield with 99.5% purity.

- Crystallization Optimization: Anti-solvent addition (ethyl acetate) reduces particle size (D50 = 50 μm), enhancing dissolution rates for pharmaceutical formulations.

Applications and Derivatives

The hydrochloride salt serves as a precursor to sulfonamide-containing naphthoxazines, which exhibit potent antifungal activity (MIC = 2–8 μg/mL against Candida albicans). Recent patents disclose its use in preparing atropisomeric benzoindoles via rhodium-catalyzed C-H activation, highlighting its versatility in asymmetric synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the naphthalene ring, particularly under acidic or catalytic conditions. For example:

-

Naphthoquinone formation : Oxidation with agents like KMnO₄ in acidic media converts the hydroxyl-substituted naphthalene ring into a naphthoquinone structure, enhancing electrophilicity for downstream reactions.

Mechanism :

-

Deprotonation of the phenolic -OH group under basic conditions.

-

Electron transfer from the naphthalene ring to the oxidizing agent.

-

Formation of a quinoid structure via ketonization.

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring facilitates electrophilic substitution , with regioselectivity influenced by the hydroxyl and amino groups:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at C-4 or C-5 | |

| Sulfonation | H₂SO₄, 50°C | Sulfonic acid groups at C-6 |

Key Notes :

-

The hydroxyl group directs incoming electrophiles to the ortho and para positions relative to itself.

-

Steric hindrance from the p-tolyl group may favor substitution at less hindered sites .

Coupling Reactions

The amino group enables cross-coupling reactions, particularly in the presence of transition metal catalysts:

-

Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides forms C-N bonds, yielding biaryl amines.

-

Oxidative dimerization : Cu(I)-mediated dimerization produces biphenyl derivatives, useful in polymer synthesis.

Example :

Acid-Base Reactivity

The hydrochloride salt form enhances solubility and participates in proton transfer reactions :

-

Deprotonation : Treatment with NaOH liberates the free base, restoring nucleophilic character at the amino group .

-

Salt formation : Reacts with strong acids (e.g., HCl, H₂SO₄) to stabilize the ammonium ion, altering solubility and crystallinity .

Biological Interactions

While not a synthetic reaction, the compound’s mechanism of action involves:

-

Hydrogen bonding : The amino group interacts with enzyme active sites (e.g., oxidoreductases), modulating biochemical pathways.

-

π-Stacking : The naphthalene ring engages in hydrophobic interactions with aromatic residues in proteins .

Structural and Mechanistic Insights

This compound’s versatility in oxidation, substitution, and coupling reactions underscores its utility in organic synthesis and drug discovery. Further studies on catalytic systems and regioselectivity could expand its synthetic applications.

Scientific Research Applications

The compound 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride (CAS 856202-20-5) is a chemical entity that has garnered attention in various scientific research applications. This article will explore its applications, focusing on its biochemical properties, potential therapeutic uses, and industrial applications, supported by data tables and case studies.

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural features, which allow for interactions with biological targets. Research indicates that it may possess:

- Antimicrobial Activity : Studies have shown that derivatives of naphthalene compounds can exhibit antibacterial and antifungal properties. The amino group in this compound may enhance such activities by facilitating interactions with microbial cell membranes.

- Anticancer Properties : Preliminary studies suggest that naphthalene derivatives can inhibit cancer cell proliferation. The specific mechanisms are under investigation, but the compound's ability to modulate cellular pathways could be significant.

Analytical Chemistry

This compound is also utilized in analytical methods for detecting and quantifying other substances:

- Chromatographic Techniques : It serves as a standard in high-performance liquid chromatography (HPLC) due to its stable nature and well-defined retention time, aiding in the analysis of complex mixtures.

Material Science

In material science, the compound is explored for its potential use in:

- Dyes and Pigments : The naphthalene structure lends itself to applications in dye synthesis, where it can be modified to produce colorants for textiles and plastics.

Table 1: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Treatment options for infections and cancer |

| Analytical Chemistry | Standard in HPLC | Accurate detection of compounds |

| Material Science | Dyes and pigments | Colorants for various industries |

Table 2: Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli |

| Johnson et al. (2021) | Anticancer Properties | Showed reduced proliferation of breast cancer cells |

| Lee et al. (2022) | Chromatographic Analysis | Established method for quantifying related compounds |

Mechanism of Action

The mechanism of action of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride involves its binding affinity to various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by inducing conformational changes or inhibiting their function. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Halogenated derivatives (e.g., 4-Cl, 6-Br in ) exhibit marked anticancer activity, suggesting electron-withdrawing groups may enhance cytotoxicity.

Positional Isomerism :

- The naphthalen-2-ol configuration in the target compound vs. the naphthalen-1-ol isomer (CAS 736173-19-6) results in distinct electronic environments, affecting receptor-binding specificity .

Synthetic Utility: Derivatives like 1-(phenyl(1-phenylethyl)amino)methyl)naphthalen-2-ol are intermediates in chalcone synthesis, highlighting the scaffold’s versatility for Mannich-type reactions .

Physicochemical and Pharmacological Data

Table 2: Pharmacological and Physical Properties

Mechanistic Insights :

- The target compound’s aminomethyl-p-tolyl moiety likely engages in hydrogen bonding and π-π stacking with receptors, a mechanism shared with naphtho-oxazine derivatives (e.g., anticancer agents in ).

- In contrast, simpler analogues like 1-amino-2-naphthol HCl lack the structural complexity for high-affinity interactions, limiting their therapeutic utility .

Biological Activity

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 281.34 g/mol . The compound's structure includes a naphthalene ring system, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against various bacterial strains, demonstrating significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial effects of several naphthalene derivatives, this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound has potent antibacterial properties, particularly against Gram-positive bacteria .

Antiviral Activity

The antiviral potential of this compound has also been explored, especially in the context of viral infections such as SARS-CoV-2. In vitro studies indicate that compounds with similar structural motifs have shown inhibition of viral replication through various mechanisms.

Case Study: Inhibition of SARS-CoV-2

Research on related naphthalene derivatives has demonstrated their ability to inhibit the papain-like protease (PLpro) of SARS-CoV-2, which is crucial for viral replication. For instance, derivatives similar to this compound displayed IC50 values around 0.6 μM in inhibiting PLpro activity . This suggests a promising avenue for further exploration of this compound as a potential antiviral agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within microbial cells and viruses. The presence of functional groups such as hydroxyl and amino groups enhances its affinity for binding to target proteins, thereby disrupting essential cellular processes.

Q & A

Q. What are the optimal synthetic methodologies for preparing 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) amination to introduce the p-tolylmethylamine group via nucleophilic substitution or reductive amination, using catalysts like palladium or nickel complexes, and (2) hydrochloride salt formation by treating the free base with hydrochloric acid to enhance solubility and stability . Reaction optimization requires precise control of temperature (e.g., 60–80°C for amination), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. For example, excess isopropylamine in analogous syntheses improves yields by driving the reaction to completion .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated in studies of similar naphthalene derivatives (e.g., bond angles and torsion angles between aromatic rings) . Complementary techniques include:

- NMR spectroscopy : H and C NMR to verify proton environments and carbon backbone.

- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation.

- FT-IR : Identification of functional groups (e.g., hydroxyl, amine) via characteristic stretching frequencies .

Q. What factors influence the solubility and stability of this compound in aqueous vs. organic solvents?

The hydrochloride salt form significantly enhances water solubility due to ionic interactions, while the free base is more soluble in organic solvents like chloroform or DMSO. Stability is pH-dependent: acidic conditions (pH < 4) favor the protonated amine, reducing degradation. Storage at –20°C in desiccated environments minimizes hydrolysis and oxidative decomposition .

Advanced Research Questions

Q. How can computational methods be leveraged to optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, enabling identification of low-energy pathways. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error approaches . Automated tools like Gaussian or ORCA can model substituent effects on reactivity (e.g., electron-withdrawing groups on the naphthalene ring) .

Q. How should researchers address contradictory data in reaction yields or byproduct formation during synthesis?

Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). Systematic troubleshooting includes:

- Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., temperature, catalyst loading).

- In-situ monitoring : Techniques like HPLC or Raman spectroscopy to track intermediate formation .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may reduce side reactions compared to homogeneous catalysts .

Q. What methodologies are recommended for assessing the compound’s pharmacological activity and toxicity in biological systems?

- Receptor binding assays : Radioligand displacement studies (e.g., using H-labeled analogs) to quantify affinity for target receptors .

- In vitro toxicity screening : Cell viability assays (e.g., MTT) in hepatic (HepG2) or cardiac (H9c2) cell lines.

- ADMET profiling : Computational tools like ADMET Predictor™ to estimate bioavailability and metabolic stability .

Q. How can analytical methods ensure purity and identify trace impurities in synthesized batches?

- HPLC with UV/Vis detection : Quantify purity (>98%) using C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA).

- LC-MS/MS : Detect low-abundance impurities (e.g., deaminated byproducts) with MRM transitions.

- NMR spiking experiments : Identify contaminants by comparing spectra with reference standards .

Q. What strategies are effective for isolating enantiomers or resolving stereochemical ambiguities in derivatives?

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak®) with polar organic mobile phases.

- Recrystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) .

Q. How can researchers investigate the compound’s degradation products under stress conditions (e.g., heat, light)?

- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines), elevated temperatures (40–60°C), or oxidative conditions (HO).

- Stability-indicating assays : Use UPLC-PDA-MS to correlate degradation peaks with structural changes (e.g., hydroxyl group oxidation) .

Q. What advanced modeling techniques predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.